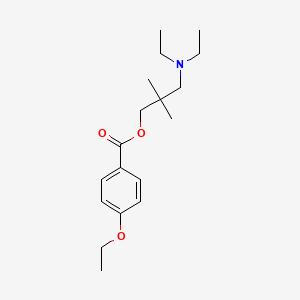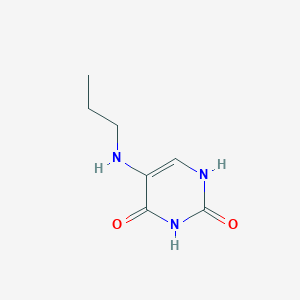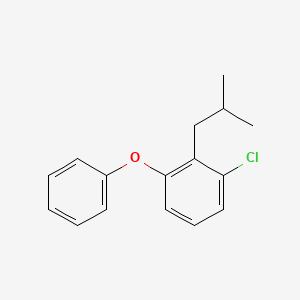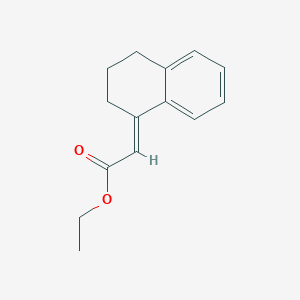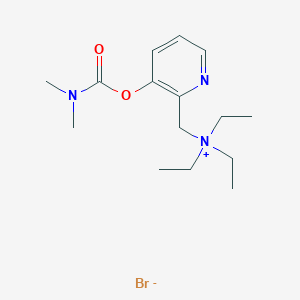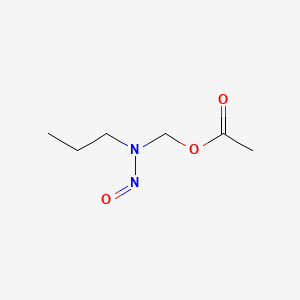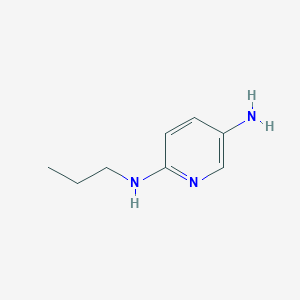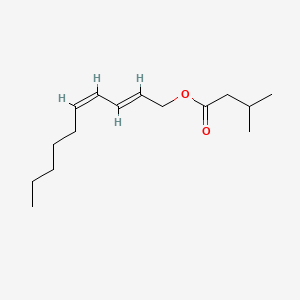
(2E,4Z)-Deca-2,4-dienyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-Deca-2,4-dienyl isovalerate is an organic compound characterized by its unique structure, which includes a deca-2,4-dienyl chain and an isovalerate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Deca-2,4-dienyl isovalerate typically involves the esterification of (2E,4Z)-deca-2,4-dienoic acid with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-Deca-2,4-dienyl isovalerate can undergo various chemical reactions, including:
Oxidation: The double bonds in the deca-2,4-dienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated esters
Substitution: Amino esters, alkoxy esters
Scientific Research Applications
(2E,4Z)-Deca-2,4-dienyl isovalerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (2E,4Z)-Deca-2,4-dienyl isovalerate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Deca-2,4-dienyl isovalerate: Similar structure but with different geometric isomerism.
(2E,4Z)-Deca-2,4-dienyl acetate: Similar structure but with an acetate ester group instead of an isovalerate group.
Uniqueness
(2E,4Z)-Deca-2,4-dienyl isovalerate is unique due to its specific geometric configuration and the presence of the isovalerate ester group. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
56699-32-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(2E,4Z)-deca-2,4-dienyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h8-11,14H,4-7,12-13H2,1-3H3/b9-8-,11-10+ |
InChI Key |
BFONWEJKMSLMCY-QNRZBPGKSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\COC(=O)CC(C)C |
Canonical SMILES |
CCCCCC=CC=CCOC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




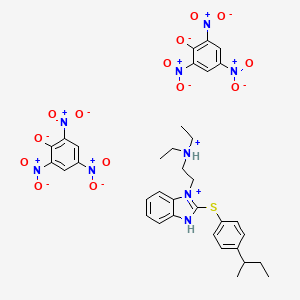
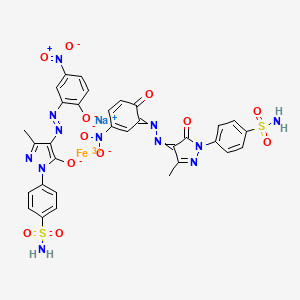
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
